molecular formula C20H23NO3 B1671343 Enpiperate CAS No. 3608-67-1

Enpiperate

Cat. No. B1671343
CAS RN: 3608-67-1
M. Wt: 325.4 g/mol
InChI Key: UGYPGJCVNPPUPE-UHFFFAOYSA-N
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Description

Enpiperate is a calcium channel blocker . It is also known by its IUPAC name 1-Methylpiperidin-4-yl hydroxydi (phenyl)acetate . It has a CAS Number of 3608-67-1 .


Molecular Structure Analysis

Enpiperate has a molecular formula of C20H23NO3 . Its average mass is 325.401 Da and its monoisotopic mass is 325.167786 Da .

Scientific Research Applications

Calcium Antagonism

Enpiperate exhibits properties of a calcium antagonist, specifically in vascular smooth muscles. It has shown effects on isolated rabbit aorta strips and guinea pig ileum, indicating its potential in impacting vascular smooth muscle contraction. The inhibition of contraction can be overcome by increasing extracellular calcium concentration, suggesting its role in blocking potential-dependent calcium channels in these muscles. This property could be significant in the study of vascular pharmacology (Y. L. Du & Y. Lou, 1989).

Experimental Studies in Physical Dependence

Enpiperate has been explored for its potential as an antiepileptic and antitremor drug. Studies in mice and monkeys showed no significant physical dependence-producing effects compared to other substances like phenobarbital sodium and diazepam. This aspect could be important in understanding the dependency potential of pharmacological agents, particularly in antiepileptic and antitremor drug development (Z. Ji, 1990).

properties

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,23H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYPGJCVNPPUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189664
Record name Enpiperate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enpiperate

CAS RN

3608-67-1
Record name 1-Methyl-4-piperidyl benzilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3608-67-1
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Record name Enpiperate
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Record name 4-NMPB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172167
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Record name Enpiperate
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Record name 1-methyl-4-piperidyl diphenylglycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.704
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Record name 1-METHYL-4-PIPERIDYL BENZILATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK86805EB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
YL Du, YQ Lou - Zhongguo yao li xue bao= Acta Pharmacologica …, 1989 - europepmc.org
… was inhibited by enpiperate (3.8, 10.9 mumol/L), although no significant difference was found between enpiperate and papaverine. It is suggested that enpiperate is a calcium …
Number of citations: 1 europepmc.org
LH Jones, J Burrows, N Feeder, P Glossop… - Bioorganic & Medicinal …, 2015 - Elsevier
… 2 and Table 1—in fact, triazole 1 was more potent than the parent ester enpiperate). The syntheses of all triazole muscarinic antagonists and MABAs in this manuscript were described …
Number of citations: 9 www.sciencedirect.com
J Ayre, JM Redmond, G Vitulli… - Journal of Medicinal …, 2022 - ACS Publications
… M 3 receptor antagonist 1, an active metabolite of enpiperate, (21−23) as 1 possesses the … Chemical structure of enpiperate and the active metabolite 1 chosen for the feasibility study. …
Number of citations: 1 pubs.acs.org
X Liu - 2010 - open.library.ubc.ca
Voltage-gated calcium channels (Cay) have functions ranging from regulating release of hormones and neurotransmitters, generating cardiac action potentials, and excitation-…
Number of citations: 4 open.library.ubc.ca
AS Ahmed - Pharmaceutical Chemistry E-Book, 2011 - books.google.com
CHAPTER CONTENTS potential is controlled by a number of ion channels such as the Ca2+ channel, Na+ channel, and K+ channel. Ca2+ Introduction 215 Diseases involving calcium …
Number of citations: 0 books.google.com
T Imsuwansri, DJ Hoare… - The Cochrane …, 2016 - ncbi.nlm.nih.gov
Background The following paragraphs and Description of the condition are based on the Cochrane Review'Amplification with hearing aids for patients with tinnitus and co‐existing …
Number of citations: 4 www.ncbi.nlm.nih.gov
SB Xu, WD Peng, YT Hu, YF Wang - Zhongguo yao li xue bao= Acta …, 1992 - europepmc.org
Suberogorgin was isolated from Gorgoniae suberogorgia sp from South China Sea. The isolated rabbit ileum contracted in a concentration-dependent manner by suberogorgin-Na (Sub…
Number of citations: 2 europepmc.org
Z Qin - Journal of pharmaceutical and biomedical analysis, 1995 - Elsevier
The methodological studies on biopharmaceutical analysis of drugs and their metabolites by liquid and gas chromatography with various detectors have been reviewed. Research …
Number of citations: 2 www.sciencedirect.com
ZT Mei - Zhongguo yao li xue bao= Acta pharmacologica …, 1985 - pubmed.ncbi.nlm.nih.gov
[Effects of glycolate esters on conditioned behavior] [Effects of glycolate esters on conditioned behavior] Zhongguo Yao Li Xue Bao. 1985 Mar;6(1):1-3. [Article in Chinese] Author ZT Mei …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
杜云龙, 李领华, 赵勇, 张远, 楼雅卿 - 北京大学学报(医学版), 1989
Number of citations: 2

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